Sitosteryl palmitate Sitosteryl palmitate Beta-Sitosterol palmitate, also known as B-sitosterol palmitic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Beta-Sitosterol palmitate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-sitosterol palmitate is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 2308-85-2
VCID: VC20808136
InChI: InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C
Molecular Formula: C45H80O2
Molecular Weight: 653.1 g/mol

Sitosteryl palmitate

CAS No.: 2308-85-2

Cat. No.: VC20808136

Molecular Formula: C45H80O2

Molecular Weight: 653.1 g/mol

* For research use only. Not for human or veterinary use.

Sitosteryl palmitate - 2308-85-2

Specification

Description Beta-Sitosterol palmitate, also known as B-sitosterol palmitic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Beta-Sitosterol palmitate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-sitosterol palmitate is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 2308-85-2
Molecular Formula C45H80O2
Molecular Weight 653.1 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Standard InChI InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Standard InChI Key IWTJDVBNIUPPPB-FPNUYMRSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C
SMILES CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C
Appearance Powder
Melting Point 89°C

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